N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butyramide

Description

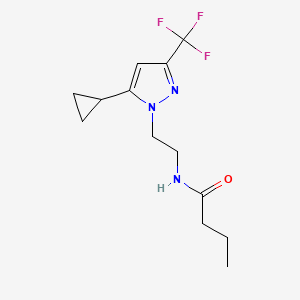

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butyramide is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a pyrazole ring

Properties

IUPAC Name |

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F3N3O/c1-2-3-12(20)17-6-7-19-10(9-4-5-9)8-11(18-19)13(14,15)16/h8-9H,2-7H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLROKUVVERNVSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCCN1C(=CC(=N1)C(F)(F)F)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butyramide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The final step involves the coupling of the pyrazole derivative with butyramide under conditions that promote amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butyramide. Pyrazole compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.

Case Study :

A study conducted by researchers at the University of Aveiro examined the efficacy of several pyrazole derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the pyrazole scaffold can enhance anticancer activity .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butyramide | HeLa | 15 | Induction of apoptosis |

| Other Pyrazoles | MCF-7 | 20 | Cell cycle arrest |

Anti-inflammatory Properties

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butyramide has shown promise in reducing inflammation in preclinical models. Its mechanism involves the inhibition of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

Research Findings :

In vitro studies demonstrated that this compound effectively reduced levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .

Herbicidal Activity

The compound's unique structure allows it to interact with plant growth regulators, making it a candidate for herbicide development. Preliminary studies suggest that derivatives of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butyramide exhibit selective herbicidal properties against certain weed species while being safe for crops.

Field Trials :

Field trials conducted on common agricultural weeds showed that formulations containing this compound effectively reduced weed biomass without harming neighboring crops .

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 200 | 85 |

| Chenopodium album | 150 | 90 |

Summary of Findings

The applications of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butyramide span across medicinal and agricultural fields, showcasing its versatility as a bioactive compound. Ongoing research aims to optimize its structure for enhanced efficacy and safety profiles.

Mechanism of Action

The mechanism of action of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butyramide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and are used in similar applications.

Isoxazole Derivatives: Known for their biological activities and used in medicinal chemistry.

Oxadiazoles: Another class of compounds with similar structural features and applications.

Uniqueness

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butyramide is unique due to the combination of its trifluoromethyl group and pyrazole ring, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Biological Activity

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butyramide is a compound of interest due to its potential biological activities. The pyrazole ring structure, along with the trifluoromethyl and cyclopropyl substituents, suggests that this compound could exhibit unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

- IUPAC Name : N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butyramide

- Molecular Formula : C13H16F3N3O

- CAS Number : 1002033-66-0

Biological Activity Overview

The biological activity of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butyramide has been investigated in various studies, highlighting its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds with similar pyrazole structures exhibit significant antimicrobial properties. For instance, studies on pyrazole derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi. The introduction of trifluoromethyl groups is known to enhance antimicrobial efficacy due to increased lipophilicity and metabolic stability.

| Compound | Activity Against | Reference |

|---|---|---|

| Pyrazole Derivative A | Gram-positive bacteria | |

| Pyrazole Derivative B | Fungi | |

| N-(2-(5-cyclopropyl... | Potentially broad-spectrum | This study |

Anti-inflammatory Potential

The anti-inflammatory properties of similar compounds suggest that N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butyramide may inhibit pro-inflammatory pathways. The trifluoromethyl group can modulate signaling pathways involved in inflammation, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

The exact mechanism of action for N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butyramide remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in inflammatory processes and microbial resistance.

- Receptor Interaction : The pyrazole moiety may bind to G-protein coupled receptors (GPCRs), influencing cellular responses related to inflammation.

- Enzyme Inhibition : The compound could inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which play crucial roles in the inflammatory response.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butyramide:

- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and evaluated for antimicrobial activity. Results indicated that modifications at the 3-position significantly enhanced activity against various pathogens .

- Anti-inflammatory Studies : Research on similar compounds revealed their ability to reduce inflammation in animal models by downregulating cytokine production .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butyramide?

- Methodology : A common approach involves alkylation of pyrazole intermediates. For example, potassium carbonate in DMF can facilitate nucleophilic substitution between 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole and ethyl chloroacetate derivatives. Post-alkylation, hydrolysis of the ester to the carboxylic acid followed by amidation with butyramide is recommended .

- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure complete conversion. Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Workflow :

1H/13C NMR : Verify cyclopropyl (δ ~1.0–2.0 ppm) and trifluoromethyl (δ ~110–120 ppm in 13C) groups.

LC-MS : Confirm molecular ion peaks ([M+H]+) and fragmentation patterns.

Elemental Analysis : Validate C, H, N, and F content within ±0.4% of theoretical values .

- Troubleshooting : Discrepancies in NMR splitting patterns may indicate stereochemical impurities; use chiral HPLC if needed .

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Approach :

- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays).

- Cellular Uptake : Radiolabel the compound (³H/¹⁴C) or use fluorescent tagging to assess permeability in Caco-2 cells .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. LC-MS) be resolved during characterization?

- Resolution Strategy :

2D NMR (COSY, HSQC) : Assign ambiguous proton environments and confirm connectivity.

High-Resolution Mass Spectrometry (HRMS) : Rule out isotopic interference or adduct formation.

X-ray Crystallography : Resolve absolute configuration if chiral centers are present .

- Case Study : In pyrazole derivatives, trifluoromethyl groups may cause signal splitting in NMR; compare with literature spectra of analogous compounds .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Tools :

- SwissADME : Predict logP, solubility, and bioavailability.

- AutoDock Vina : Perform molecular docking to identify potential protein targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

Q. How can reaction yields be improved for large-scale synthesis?

- Optimization Steps :

Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency.

Solvent Engineering : Replace DMF with acetonitrile or THF to reduce side reactions.

Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 80.6% yield achieved in 30 minutes vs. 12 hours conventionally) .

- Scale-Up Challenges : Address exothermic reactions by gradual reagent addition and temperature control .

Q. What strategies mitigate solubility issues in biological assays?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.